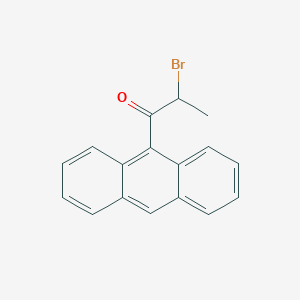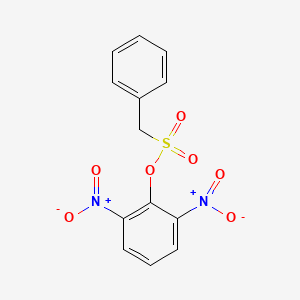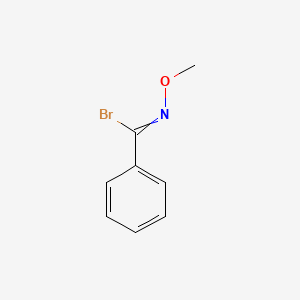
Propanedinitrile, 2,2'-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is a chemical compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with diethyl groups and dicyanomethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- typically involves the reaction of 2,5-diethyl-2,5-cyclohexadiene-1,4-dione with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethane derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinodimethane derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- involves its interaction with molecular targets through its cyano and dicyanomethylene groups. These groups can form strong interactions with electron-rich sites in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, 2,2’-(2,5-dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis-: Similar structure but with methyl groups instead of ethyl groups.
Propanedinitrile, 2,2’-(2,3,5,6-tetrafluoro-2,5-cyclohexadiene-1,4-diylidene)bis-: Contains fluorine atoms, leading to different chemical properties.
Uniqueness
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
56403-73-7 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-[4-(dicyanomethylidene)-2,5-diethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N4/c1-3-11-5-16(14(9-19)10-20)12(4-2)6-15(11)13(7-17)8-18/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QRUVJABMVMFXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



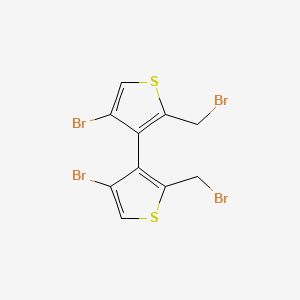
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
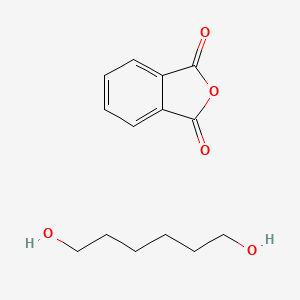
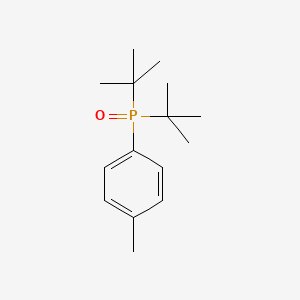
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

